molecular formula C24H50S3 B12657258 Di-tert-dodecyl trisulphide CAS No. 83803-77-4

Di-tert-dodecyl trisulphide

Cat. No.: B12657258
CAS No.: 83803-77-4
M. Wt: 434.9 g/mol
InChI Key: JXEXTWFZDQTOKO-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, defined by the presence of at least one carbon-sulfur bond, are a vast and vital class of chemicals. They are integral to biochemistry, found in essential amino acids (like cysteine and methionine), and play a crucial role in organic synthesis, often serving as versatile building blocks and reagents. nih.gov The chemistry of organosulfur compounds is rich and varied due to the multiple oxidation states of sulfur, which allows for a wide array of chemical transformations. nih.gov

Di-tert-dodecyl trisulphide belongs to the polysulfide subclass of these compounds. The sulfur-sulfur bond is a key functional group that dictates much of its reactivity and utility. The steric hindrance provided by the bulky tert-dodecyl groups influences the compound's stability and reaction kinetics compared to less hindered linear or shorter-chain analogues.

Significance in Contemporary Chemical and Materials Science Research

The significance of this compound in modern research stems largely from its application in high-performance materials and industrial fluids. Polysulfides, in general, are crucial components in the formulation of sealants, adhesives, and coatings, particularly for demanding sectors like aerospace and construction. cpchem.com Their inherent chemical resistance and flexibility are highly valued properties.

Specifically, this compound is recognized for its thermal stability and its function as a performance-enhancing additive. arkema.com Its incorporation into lubricants and polymers highlights its role in creating more durable and resilient materials. Research into such additives is critical for advancing mechanical efficiency and extending the operational life of machinery and components.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is predominantly focused on its industrial applications, particularly as a specialized lubricant additive.

Lubricant Additives: A primary research domain is its use as an extreme-pressure (EP) additive in lubricating oils and metalworking fluids. monsonco.comvanderbiltchemicals.com Under conditions of high load and pressure, the trisulfide linkage can react with metal surfaces to form a protective, sacrificial film. This tribochemical reaction prevents direct metal-to-metal contact, thereby reducing friction and wear. ontosight.airesearchgate.net It is considered an "inactive" sulfur donor, making it suitable for use with copper alloys where more "active" sulfur compounds could cause corrosion. arkema.commonsonco.comvanderbiltchemicals.com Furthermore, it is investigated as a secondary antioxidant in lubricant formulations, enhancing the thermal stability of base oils. arkema.com

Materials Science: In materials science, research explores the use of this compound and related polysulfides as additives in polymers and elastomers. ontosight.ai They can act as vulcanization agents or stabilizers, improving the durability and resistance of the final products. Its properties are also relevant for formulating specialized sealants and coatings that require excellent thermal stability and chemical resistance. ontosight.ai

Synthetic Chemistry: The synthesis of this compound itself is a subject of chemical research, with methods developed to produce the compound efficiently. One patented method involves the reaction of tert-dodecylmercaptan (B213132) with elemental sulfur in the presence of a basic resin catalyst. google.com Such research aims to optimize reaction yields and create scalable production methods for industrial use. google.com

Antimicrobial Applications: Some studies have investigated the potential antimicrobial activity of this compound, suggesting a possible role in controlling the growth of certain microorganisms, though this remains a less developed area of research compared to its industrial applications. ontosight.ai

Data and Research Findings

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₅₀S₃ ontosight.aialfa-chemistry.com
Molecular Weight434.8488 g/mol alfa-chemistry.comechemi.com
CAS Number83803-77-4 alfa-chemistry.comguidechem.com
AppearancePale yellow, clear liquid arkema.comvanderbiltchemicals.com
Density (at 20°C)~950 kg/m³ (0.95 g/cm³) arkema.comvanderbiltchemicals.com
Flash Point (Closed Cup)≥ 121°C vanderbiltchemicals.com
SolubilitySoluble in mineral oils and hydrocarbon solvents; Insoluble in water ontosight.aiarkema.com

Table 2: Detailed Research Findings on Lubricant Applications

Application/FunctionResearch FindingReference
Extreme-Pressure (EP) AdditiveFunctions as a light-colored, low-odor EP additive for metalworking fluids used in machining ferrous metals. The tertiary dodecyl chain provides high stability. vanderbiltchemicals.comvanderbiltchemicals.com
Anti-Wear PropertiesDemonstrates excellent anti-wear and extreme-pressure properties as an inactive trisulfide sulfur donor. arkema.commonsonco.com
Material CompatibilityConsidered non-corrosive to copper and compatible with copper alloys, making it suitable for gear oils and cold rolling oil formulations. arkema.commonsonco.comvanderbiltchemicals.com
Formulation CompatibilityFully compatible with mineral and synthetic base oils, greases, and emulsifier concentrates used in soluble oil formulations without causing chemical degradation. arkema.commonsonco.com
Thermal StabilityExhibits excellent thermal stability, making it a preferred choice for applications like rolling oils. Polysulfides generally show higher thermal resilience than disulfides. arkema.com

Properties

CAS No.

83803-77-4

Molecular Formula

C24H50S3

Molecular Weight

434.9 g/mol

IUPAC Name

2-methyl-2-(2-methylundecan-2-yltrisulfanyl)undecane

InChI

InChI=1S/C24H50S3/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3

InChI Key

JXEXTWFZDQTOKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)SSSC(C)(C)CCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Strategies for Di-tert-dodecyl Trisulphide Synthesis

The primary routes to synthesizing this compound involve the formation of a trisulphide bridge (-S-S-S-) between two tert-dodecyl groups. These strategies are broadly categorized into the oxidative coupling of the corresponding thiol and innovative methods developed for symmetrical trisulphide synthesis.

Oxidative Coupling of Tert-dodecyl Mercaptan

A prevalent method for synthesizing this compound is the oxidative coupling of tert-dodecyl mercaptan (TDM). This process can be achieved through catalytic routes or by direct reaction with oxidizing agents.

The use of heterogeneous basic resins as catalysts offers an efficient and industrially viable method for the synthesis of this compound from tert-dodecyl mercaptan and elemental sulfur. google.com These catalysts facilitate the reaction under controlled conditions, often leading to high yields and selectivity. The general reaction is as follows:

2 R-SH + S → Basic resin → R-S-S-S-R + H₂S

Polystyrene-divinylbenzene (PS-DVB) resins functionalized with amine groups are particularly effective catalysts. google.comgoogle.com These resins can be of the gel type or have a macro-porous structure, with the latter often showing better catalytic activity. google.comgoogle.com The amine functional groups, such as primary amines or more complex polyethylenepolyamines, provide the basic sites necessary for the reaction to proceed. google.comgoogle.com For instance, resins functionalized with ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), triethylenetetraamine (TETA), tetraethylenepentamine (B85490) (TEPA), and pentaethylenehexamine (B1220003) (PEXA) have been successfully employed. google.com

Table 1: Properties of Functionalized PS-DVB Resins Used in Trisulphide Synthesis

Resin ID Functional Group Form
EDA Resin Ethylenediamine Macroporous
DETA Resin Diethylenetriamine Macroporous
TETA Resin Triethylenetetraamine Macroporous
TEPA Resin Tetraethylenepentamine Macroporous
PEXA Resin Pentaethylenehexamine Macroporous
TMG Resin Tetramethylguanidine Macroporous
TBD Resin Triazabicyclodecene Macroporous

This table is based on information from a patent describing the synthesis of di(tert-dodecyl) trisulphide using various basic resins. google.com

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. Key parameters include temperature, the molar ratio of sulfur to mercaptan, and the amount of catalyst used.

Temperature: The reaction is typically carried out at temperatures ranging from +10°C to 120°C. google.com

Sulfur-to-Mercaptan Molar Ratio: The molar ratio of mercaptan to sulfur is dependent on the desired product (disulfide or polysulphide). google.com For trisulphide synthesis, a specific ratio is required to favor the formation of the S₃ linkage. Ratios between 0.3 and 10 have been noted, with a preferred range of 0.4 to 6 for disulfide or polysulfide production. google.com

Catalyst Loading: The catalytic activity of the resins is effective even at very low concentrations. google.com Advantageously, the resin is present in an amount ranging from 0.01 to 20 parts by weight per 100 parts of the reaction mixture. google.com

Table 2: Example of Reaction Conditions for Di(tert-dodecyl) Trisulphide Synthesis

Parameter Value
Catalyst EDA-functionalized PS-DVB resin
Reactants tert-Dodecylmercaptan (B213132) and Sulfur
Temperature Not specified, but within the general range of +10°C to 120°C
Mercaptan/Sulfur Molar Ratio Not specified, but within the general range of 0.4 to 6

This table is based on an example from a patent describing the synthesis of bis(tert-dodecyl) trisulphide. google.com A conversion of 92% was achieved using a similar procedure with a different starting mercaptan. scribd.com

An alternative to catalytic methods involves the direct reaction of tert-dodecyl thiols with oxidizing agents. evitachem.com For instance, tert-dodecylthiol can be treated with an oxidizing agent like hydrogen peroxide to form the corresponding disulfide, and presumably, under controlled conditions with a sulfur source, the trisulphide. evitachem.com Another method involves reacting tert-dodecylthiol with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) in an inert solvent. rsc.org For example, reacting tert-butylthiol with SCl₂ at low temperatures yields di-tert-butyltrisulphide. rsc.org A similar principle can be applied to tert-dodecylthiol.

Catalytic Approaches Utilizing Basic Resins

Novel Methods for Symmetrical Trisulphide Synthesis

Recent research has led to the development of novel and efficient methods for synthesizing symmetrical trisulphides under mild conditions with high yields. organic-chemistry.orgresearchgate.net These methods often avoid the formation of undesirable polysulphide side products. researchgate.net One such approach involves the use of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives. organic-chemistry.orgresearchgate.net These are prepared from readily available starting materials and react with thiols to form trisulphides. organic-chemistry.orgresearchgate.net While these methods have been demonstrated for various aliphatic and aromatic thiols, their specific application to this compound synthesis provides a promising avenue for further investigation. organic-chemistry.orgresearchgate.netresearchgate.net

Another innovative approach utilizes phase-transfer catalysis in a flow chemistry system. akjournals.com While this has been demonstrated for the synthesis of various symmetrical disulfides and some trisulfides, the reaction of alkyl halides with disodium (B8443419) trisulfide often leads to a mixture of polysulfides. akjournals.com

Elucidation of Reaction Mechanisms in Trisulphide Formation

The formation of trisulphides, such as this compound, is a critical process in industrial chemistry, yielding compounds with significant applications. Understanding the underlying reaction mechanisms is paramount for optimizing synthetic protocols, enhancing yields, and ensuring product purity. This section delves into the proposed mechanisms for the oxidative coupling reactions that lead to trisulphide synthesis and explores strategies to control the formation of undesirable polysulphide byproducts.

Proposed Mechanisms for Oxidative Coupling

The synthesis of this compound and other symmetrical trisulphides often involves the oxidative coupling of the corresponding thiols. One proposed mechanism for the formation of trisulphides involves the reaction of a thiol with a disulfide in the presence of a suitable catalyst or reagent. For instance, the reaction of a disulfide with potassium O-tert-butyl dithiocarbonate can lead to the formation of a trisulphide. researchgate.net The proposed mechanism suggests a nucleophilic attack of the dithiocarbonate anion on a sulfur atom of the disulfide, leading to the formation of an S-sulfanyl dithiocarbonate intermediate. researchgate.net This intermediate can then decompose to a hydrodisulfide, which subsequently reacts with another molecule of the starting disulfide to yield the desired trisulphide. researchgate.net

Another avenue for trisulphide synthesis is through the reaction of thiols with sulfur chlorides, such as sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂). rsc.org The reaction of tert-butylthiol with SCl₂ at low temperatures has been utilized to prepare di-tert-butyltrisulfide. rsc.org This reaction proceeds through the sequential substitution of chlorine atoms on the sulfur chloride molecule by the thiol, forming the trisulphide linkage.

The direct reaction of a mercaptan with elemental sulfur in the presence of a basic catalyst is also a common method for producing polysulfides, including trisulphides. google.comgoogle.com The molar ratio of mercaptan to sulfur is a crucial parameter that influences the final product distribution, with different ratios favoring the formation of disulfides or higher polysulfides. google.com The catalytic cycle likely involves the activation of the thiol by the basic catalyst to form a thiolate anion, which then attacks the sulfur ring, leading to the formation of a polysulfide chain.

Strategies for Mitigating Undesirable Polysulfide Side Product Formation

A significant challenge in the synthesis of this compound is the concurrent formation of other polysulfides (disulfides, tetrasulfides, etc.), which can complicate purification and affect the properties of the final product. Several strategies have been developed to mitigate the formation of these undesirable side products.

One of the primary methods to control the polysulfide chain length is by carefully adjusting the stoichiometry of the reactants. google.com In the reaction of tert-dodecyl mercaptan with sulfur, the molar ratio of mercaptan to sulfur is a key determinant of the product distribution. google.com A higher mercaptan-to-sulfur ratio generally favors the formation of lower-order polysulfides like disulfides and trisulphides.

The choice of catalyst and reaction conditions also plays a pivotal role. The use of specific basic resins, such as those functionalized with ethylenediamine or polyethylene-polyamine groups, has been shown to improve the conversion and reaction rate for the synthesis of organic disulfides and polysulfides. google.com These catalysts can offer higher selectivity towards the desired trisulphide compared to other basic catalysts like alkali metal hydroxides.

Furthermore, novel synthetic methods have been developed to achieve the exclusive formation of trisulphides. One such method involves the use of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives, which react with thiols to produce symmetrical trisulphides in very good yields without the formation of undesirable polysulfide side products. researchgate.net This approach offers a high degree of selectivity and control over the final product.

The table below summarizes key parameters and their impact on product distribution in polysulfide synthesis.

ParameterOptimal Range/ConditionImpact on Product Distribution
Mercaptan/Sulfur Molar Ratio 0.3 to 10 (general), 0.4 to 6 (preferred) google.comHigher ratios favor lower polysulfides (disulfides, trisulphides).
Catalyst Type Basic resins (e.g., PS-DVB functionalized with ethylenediamine) google.comCan improve conversion and selectivity towards the desired polysulfide. google.com
Reaction Temperature 50–80°C Affects reaction rate and can influence side product formation.
Specialized Reagents (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives researchgate.netAllows for the selective synthesis of symmetrical trisulphides. researchgate.net

Synthesis of Asymmetric Polysulfides Incorporating Tert-dodecyl Moieties

While symmetrical polysulfides are widely studied, the synthesis of asymmetric polysulfides containing the bulky tert-dodecyl group presents unique challenges and opportunities. These compounds, with different alkyl or aryl groups flanking the polysulfide chain, can exhibit tailored properties for specific applications.

The synthesis of asymmetric disulfides can be achieved through the oxidative coupling of a mixture of two different thiols. researchgate.net However, this approach typically results in a statistical mixture of three products: two symmetrical disulfides and the desired asymmetrical disulfide, necessitating complex purification procedures.

More controlled methods for synthesizing asymmetric polysulfides are being explored. One such strategy involves the reaction of a sulfenyl chloride with a thiol. For instance, the reaction of a specific sulfenyl chloride with [(tert-butyl)dimethylsilyl]oxy]methyl dodecyl thiol has been used to prepare an unsymmetrical disulfide. researchgate.net This method allows for a more directed synthesis, potentially leading to higher yields of the desired asymmetric product.

The development of bifunctional reagents offers another promising route to asymmetric S(VI) compounds. chemrxiv.org Although focused on higher oxidation states of sulfur, the principles of using a chiral, bench-stable reagent to sequentially add different functional groups could potentially be adapted for the synthesis of asymmetric polysulfides.

Further research into selective cross-coupling reactions is necessary to develop efficient and scalable methods for the synthesis of asymmetric polysulfides incorporating the tert-dodecyl moiety, which could open up new avenues for materials with novel properties.

Structural Characterization and Elucidation of Molecular Features

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

A suite of analytical methods is employed to confirm the structure of Di-tert-dodecyl trisulphide, assess its purity, and identify its key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying this compound. The technique separates the compound from any impurities before providing data on its molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight (434.3 g/mol ). The fragmentation pattern is characterized by the cleavage of the alkyl chains and the sulfur linkage. Common fragmentation patterns in mass spectrometry for similar compounds involve the loss of alkyl radicals and sulfur atoms. miamioh.eduyoutube.com The complex isomeric nature of the tert-dodecyl group leads to a variety of fragmentation pathways.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure Significance
[C₂₄H₅₀S₃]⁺ Molecular Ion Confirms the molecular weight of the compound.
[C₁₂H₂₅S₃]⁺ Loss of one tert-dodecyl radical Indicates cleavage of a C-S bond.
[C₁₂H₂₅S₂]⁺ Loss of a tert-dodecyl radical and one sulfur atom Suggests fragmentation within the trisulfide chain.
[C₁₂H₂₅S]⁺ Loss of a tert-dodecyl radical and two sulfur atoms Further fragmentation of the sulfur linkage.

This table is based on established fragmentation principles for long-chain alkyl sulfides and may vary based on the specific isomer and instrument conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of the atoms.

Due to the isomeric complexity of the tert-dodecyl groups, the NMR spectra are expected to show broad, overlapping signals rather than sharp, distinct peaks. nih.gov The ¹H NMR spectrum would feature signals in the aliphatic region, while the ¹³C NMR would show corresponding signals for the methyl, methylene, and quaternary carbons. The signals for the carbon atoms directly bonded to the sulfur atoms (C-S) are expected to be shifted downfield compared to other alkyl carbons due to the electronegativity of sulfur. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Structural Unit Predicted Chemical Shift (δ) ppm Rationale
¹H Methyl protons (-CH₃) 0.8 - 1.2 Standard aliphatic region.
¹H Methylene protons (-CH₂-) 1.2 - 1.6 Overlapping signals from various chain positions.
¹H Methine protons (-CH-) 1.6 - 2.0 Protons on branched carbons.
¹³C Methyl carbons (-CH₃) 14 - 25 Typical range for terminal and branched methyl groups.
¹³C Methylene carbons (-CH₂-) 25 - 40 Signals for various carbons within the alkyl chains.

These are generalized ranges based on typical values for long-chain alkyl sulfides. Actual spectra would show complex multiplets due to isomeric diversity. libretexts.orgorganicchemistrydata.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. rsc.orgresearchgate.net Given the compound's nonpolar nature, a reversed-phase HPLC (RP-HPLC) method is most suitable.

In a typical RP-HPLC setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol. rsc.org Detection can be achieved using a UV detector, as the sulfur-sulfur bonds exhibit some UV absorbance, or more definitively with a mass spectrometer (LC-MS). osti.gov The purity is determined by the relative area of the main compound peak compared to any impurity peaks in the chromatogram. Due to the isomeric mixture, the main peak may appear broad. researchgate.netosti.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound is dominated by absorptions from the hydrocarbon chains. Key vibrational modes include C-H stretching and bending. The C-S stretching vibration provides evidence for the sulfur linkage, although it is typically weak. A crucial observation is the absence of a sharp absorption band around 2550 cm⁻¹, which would indicate the presence of an S-H bond, confirming that the compound is a sulfide (B99878) and not a mercaptan precursor. dergipark.org.tr

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
2850 - 2960 Stretching C-H (Alkyl)
1450 - 1470 Bending C-H (Alkyl)
1365 - 1380 Bending C-H (tert-butyl group)

Analysis of the Trisulfide Linkage and Branched Hydrocarbon Chain Conformation

The hydrocarbon chains are highly branched, a characteristic of the "tert-dodecyl" group. This branching results in significant steric hindrance around the trisulfide core. The conformation of these long alkyl chains is not fixed; they are free to rotate around their carbon-carbon single bonds. msu.edutru.ca This leads to a multitude of possible spatial arrangements (conformers). The bulky nature of these groups likely forces the molecule into a conformation that minimizes steric repulsion, influencing its physical properties such as viscosity and solubility. libretexts.org

Isomeric Considerations and Their Influence on Compound Behavior

A critical aspect of this compound is its inherent isomeric complexity. The term "tert-dodecyl" does not refer to a single, defined structure but rather to a complex mixture of C₁₂H₂₅ isomers. This mixture arises from the industrial synthesis of its precursor, tert-dodecyl mercaptan, which is typically produced from oligomers of propylene (B89431) or isobutylene. researchgate.netatamankimya.com

Consequently, this compound is not a single chemical entity but a mixture of numerous isomers where the branching pattern and the attachment point of the sulfur atom vary across the dodecyl chains. researchgate.netsigmaaldrich.com This isomeric distribution has a profound impact on the compound's behavior:

Physical Properties: The mixture of isomers results in averaged physical properties, such as boiling point and density, rather than the sharp melting or boiling points characteristic of a pure compound. sigmaaldrich.com

Analytical Characterization: In chromatographic techniques like GC and HPLC, this isomeric complexity results in broad peaks or clusters of closely eluting peaks instead of a single sharp peak. Similarly, NMR spectra exhibit broad, unresolved multiplets.

Reactivity: While the core reactivity is defined by the trisulfide group, the steric environment around this group varies with each isomer, which can subtly influence reaction rates.

Understanding this isomeric nature is fundamental to correctly interpreting analytical data and appreciating the properties of the commercial product.

Chemical Reactivity and Transformation Pathways

Trisulfide Metathesis and Exchange Reactions

Organic trisulfides are known to undergo metathesis, or exchange, reactions where the sulfur chains are scrambled between molecules. While often referred to broadly within the context of disulfide exchange, trisulfide metathesis involves distinct mechanisms and reactivity. This process can be initiated through radical or ionic pathways, leading to an equilibrium mixture of different polysulfides.

The application of ultrasonic irradiation is a recognized method for promoting chemical reactions by generating radical species through acoustic cavitation. ekb.eg This process involves the formation, growth, and implosive collapse of bubbles in the liquid, creating localized hot spots with extremely high temperatures and pressures. ekb.eg These conditions are sufficient to induce homolytic cleavage of the sulfur-sulfur bonds in Di-tert-dodecyl trisulphide, generating thiyl radicals.

Once formed, these tert-dodecylthiyl radicals (t-C₁₂H₂₅S•) and perthiyl radicals (t-C₁₂H₂₅SS•) can participate in a chain reaction, attacking the S-S bonds of other trisulfide molecules to facilitate exchange. The trisulfide radical anion (S₃•⁻) is also a key reactive intermediate in the chemistry of polysulfides. researchgate.netrsc.org Ultrasonic irradiation can enhance the rate of these radical-mediated exchange reactions, which might otherwise require thermal initiation. ksu.edu.sanih.gov

The two tert-dodecyl groups are a defining structural feature of this compound. These large, bulky alkyl groups impose significant steric hindrance around the trisulfide bond. This steric shielding has a profound impact on the kinetics of exchange reactions.

The bulky groups physically obstruct the approach of attacking species, whether they are radicals or nucleophiles, to the sulfur atoms. This steric barrier raises the activation energy for exchange reactions compared to less hindered linear polysulfides, thereby slowing down the reaction rate. For a nucleophilic attack, which typically proceeds via an Sₙ2 mechanism, the accessibility of the sulfur atoms is crucial; the tert-dodecyl groups make this approach more difficult, significantly reducing reaction kinetics.

The efficacy and mechanism of trisulfide metathesis are highly dependent on the solvent environment. Research on simple organic trisulfides has shown that polar aprotic solvents can facilitate spontaneous metathesis at room temperature without the need for external stimuli like heat or light. In contrast, the reaction is significantly slower or non-existent in less polar or protic solvents.

This solvent effect is attributed to the stabilization of polar intermediates or transition states involved in the metathesis reaction. Polar aprotic solvents can promote the formation of ionic species that facilitate the sulfur exchange process. For this compound, this implies that its stability and propensity to undergo exchange reactions are strongly influenced by its chemical surroundings.

Table 1: Influence of Solvent Type on Trisulfide Metathesis Efficacy This table is based on general findings for organotrisulfides and is applicable to this compound.

Solvent Category Example Solvents Reaction Efficacy Plausible Mechanism
Polar Aprotic DMF, DMSO, NMP High (Rapid exchange at room temp.) Ionic / Polar
Less Polar Toluene, Chloroform, Chlorobenzene Low to Moderate Radical (Requires initiation)

| Protic | Alcohols, Water | Very Low / No Reaction | Solvent interference |

Transformations to Other Sulfur-Containing Compounds

This compound can serve as a precursor for the synthesis of other organosulfur compounds. The reactivity of the trisulfide bond allows for its conversion into polysulfides with different sulfur chain lengths. For instance, it can be synthesized by the reaction of tert-dodecyl mercaptan with elemental sulfur, and it can also react with mercaptans to produce disulfides. google.com

Reaction with nucleophiles like thiolates (RS⁻) can lead to the cleavage of the trisulfide bond and the formation of disulfides and other polysulfides. Furthermore, under certain conditions, it can be reduced to form the corresponding thiol (tert-dodecyl mercaptan) or oxidized to form sulfur oxides. These transformations make it a versatile intermediate in the synthesis of specialized sulfur-containing molecules. nih.govjmchemsci.com

Thermal Stability and Degradation Pathways of Organopolysulfides in Research Contexts

Di-tert-dodecyl polysulfides are generally considered to be stable under normal ambient conditions of temperature and pressure. cpchem.com However, like most organopolysulfides, they will decompose at elevated temperatures. The thermal stability is influenced by the strength of the S-S bonds; the central S-S bond in a trisulfide is typically weaker than the S-S bond in a disulfide, suggesting a lower onset temperature for thermal degradation.

Thermal decomposition pathways for organopolysulfides can be complex. ubc.ca Initial degradation often involves the homolytic cleavage of the S-S bonds, leading to the formation of various sulfur-containing radical species. These radicals can then undergo a series of secondary reactions. The ultimate decomposition products at high temperatures typically include smaller, more stable molecules such as carbon oxides and sulfur oxides. cpchem.com In some contexts, thermal degradation can also lead to the formation of other polysulfides with shorter or longer sulfur chains, as well as the corresponding disulfides and elemental sulfur. junyuanpetroleumgroup.com

Table 2: List of Chemical Compounds

Compound Name
This compound
Di-tert-dodecyl disulfide
tert-Dodecyl mercaptan
Carbon oxides
Sulfur oxides
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
N-Methyl-2-pyrrolidone (NMP)
Toluene
Chloroform

Advanced Research Applications

Tribological Investigations in Lubricant Formulations

Di-tert-dodecyl trisulphide is a subject of significant interest in tribological research, particularly for its application in advanced lubricant formulations. Its role as an additive is crucial in enhancing the performance and durability of lubricants under demanding operational conditions.

This compound functions as an antiwear and extreme pressure (EP) additive in lubricant applications. vanderbiltchemicals.com EP additives are critical components added to lubricants to prevent metal-to-metal contact under conditions of extremely high load. lubrication.expert These additives allow the lubricant to handle short-term pressures that exceed its standard load-bearing capacity, thereby preventing catastrophic failure of lubricated components. lubrication.expert

Organosulfur compounds, including this compound, are a prominent class of sulfur-based EP additives. lubrication.expert The effectiveness of these additives is linked to the number of sulfur atoms and the strength of the sulfur-sulfur bonds within their molecular structure. Additives are often categorized by their sulfur activity, with some variants like Di-tert-dodecyl polysulfide (TPS™ 32) having a high active sulfur content, while others (TPS™ 20) are used where inactive sulfur is required. vanderbiltchemicals.com Trisulphides are noted for their utility in high-speed metalworking operations. researchgate.net The primary function of these additives is to protect metal components from scuffing, welding, and excessive wear when the lubricant film is no longer sufficient to separate the interacting surfaces. lubrication.expertmachinerylubrication.com

The protective action of sulfur-based EP additives like this compound is achieved through the formation of a sacrificial protective film on metal surfaces. lubrication.expert This process is initiated when high pressures and temperatures, generated by friction between contacting metal parts, cause the additive molecules to decompose. lubrication.expertmachinerylubrication.com

The mechanism involves a complex, thermo-chemical reaction between the sulfur-containing additive and the metal surface. researchgate.netmachinerylubrication.com As temperatures rise due to extreme pressure, the additive reacts with the iron in the metallic components to form new compounds, such as iron sulfides. machinerylubrication.com This newly formed layer is a chemically bonded, inorganic film that acts as a physical barrier between the metal surfaces. lubrication.expertmachinerylubrication.com Unlike active sulfur compounds which react more readily, inactive sulfur additives like trisulphides may rely more on physical adsorption to the metal surfaces to form these protective layers. lubrication.expert These reaction films often have a plate-like crystalline structure that provides a smooth plane for sliding, thus preventing direct metal-to-metal contact, abrasion, and welding. lubrication.expert

The formation of the protective film by this compound directly translates to improved friction reduction and wear resistance. lubrication.expert By creating a barrier of metal salts, such as iron sulfide (B99878), the additive prevents the severe seizure and wear that would otherwise occur under boundary lubrication conditions. researchgate.netmachinerylubrication.com This soap-like chemical film effectively reduces friction and protects against metal scoring. machinerylubrication.com

The protective layer is easily sheared, which helps to accommodate the relative motion between the surfaces without causing damage to the underlying metal. researchgate.net This mechanism is crucial in preventing adhesive wear, a common failure mode in slow, highly loaded applications where the lubricant film is breached. machinerylubrication.com The film also helps to absorb shock loads, further reducing stress on the lubricant itself. lubrication.expert Research into various additives has shown that the formation of these tribofilms is a key factor in enhancing the anti-friction and wear-resistant properties of lubricants. researchgate.net

The performance of any lubricant additive is contingent upon its compatibility with the base oil and other components of the formulation. Research in the development of lubricants, such as cold rolling oils, involves careful selection of base oils and additives, followed by experiments to test the compatibility between all components. researchgate.net The goal is to create a stable and effective lubricant system. For instance, in metalworking fluids, additives must be compatible with both the base oil and any emulsifiers present in the concentrate to ensure stable emulsion performance. The chemical structure of additives can influence their interaction with other components in the formulation. researchgate.net

This compound and related polysulphides are utilized in a variety of industrial and automotive lubricants. vanderbiltchemicals.comresearchgate.net Their specific characteristics make them suitable for demanding applications.

Gear Oils : In industrial and automotive gear oils, these additives provide high load-carrying properties. vanderbiltchemicals.com The extreme pressures generated between gear teeth necessitate the use of EP additives to prevent wear and scoring. machinerylubrication.com Trisulphides are considered particularly effective for applications such as automotive and industrial gear oils. researchgate.net

Cold Rolling Oils : The cold rolling of metals is another area where EP additives are essential. Lubricants for cold rolling must reduce friction between the roll and the metal strip, improve surface finish, and cool the components. mdpi.com Formulations for cold rolling oils for metallic materials often include sulfur-type additives to enhance lubricity and provide excellent annealing properties. researchgate.netgoogle.com The high quality of additives allows for rolling at maximum speeds while ensuring a longer life for the working rolls. fuchs.com

The selection of a specific polysulphide can depend on the operational conditions. For example, trisulphides are often preferred for high-speed operations, whereas pentasulphides may be better suited for low-speed, high-torque conditions. researchgate.net

Performance of Trisulphide Additives in Different Lubricant Types
Lubricant TypeKey Performance RequirementRole of this compoundSupporting Evidence Index
Industrial & Automotive Gear OilsHigh load-carrying capacity, prevention of adhesive wear and scoring.Functions as an EP additive to form a protective iron sulfide film on gear teeth under high pressure. vanderbiltchemicals.comresearchgate.netmachinerylubrication.com
Cold Rolling OilsFriction reduction, process stability, improved surface finish, and roll protection.Enhances lubricity and provides anti-wear properties, contributing to better annealing performance. researchgate.netgoogle.comfuchs.com
Metalworking FluidsLubrication under high-speed conditions.Acts as an EP additive suitable for high-speed metalworking operations. researchgate.net

The increasing interest in environmentally friendly lubricants has led to research into biosourced base oils derived from plant oils and animal fats. acs.orgnih.gov These biolubricants are valued for their biodegradability, renewability, and low toxicity. acs.orgnih.gov However, to meet the performance requirements of demanding applications, their properties often need to be enhanced with additives. nih.gov

Research has explored the use of organosulfur compounds to improve the tribological performance of vegetable oils. In one study, tert-dodecyl mercaptan, a related organosulfur compound, was used in a chemical reaction to functionalize graphene oxide. acs.orgnih.gov The resulting additive showed improved dispersion stability and superior tribological performance when added to rapeseed oil compared to the base oil with unmodified graphene oxide. acs.orgnih.gov This indicates the potential for organosulfur compounds to act as effective agents in enhancing the lubricity of next-generation, sustainable lubricants. acs.orgsemanticscholar.org The mechanisms involved include the formation of protective films and improved interactions between the lubricant and the surfaces in contact. nih.govsemanticscholar.org


Research in Materials Science and Polymer Chemistry

Function as Polymer Stabilizers and Performance Enhancers

This compound belongs to a class of organosulfur compounds that can function as crucial additives in the polymer industry. These compounds act as stabilizers, primarily by inhibiting or retarding the degradation of polymers caused by environmental factors such as heat and oxygen. The process of thermo-oxidative degradation involves the formation of free radicals, which initiate chain reactions leading to the cleavage of polymer chains and a loss of mechanical properties. ampacet.com

Antioxidants are broadly classified into primary and secondary categories based on their mechanism of action. additivesforpolymer.com Primary antioxidants, such as sterically hindered phenols, are radical scavengers that interrupt the degradation cycle by donating a hydrogen atom. additivesforpolymer.comspecialchem.com Secondary antioxidants, a category where thioesters and other sulfur compounds are active, work by decomposing hydroperoxides (ROOH) into non-radical, stable products. ampacet.comadditivesforpolymer.com This action prevents the hydroperoxides from breaking down into new, destructive radicals. Given its sulfur-based structure, this compound is understood to function as a secondary antioxidant, breaking down hydroperoxides to prevent further polymer degradation.

By preventing the degradation of the polymer matrix, these stabilizers inherently act as performance enhancers. They help maintain the polymer's intended physical and mechanical properties, such as tensile strength, elasticity, and impact resistance, over a longer period and under more demanding conditions. nih.gov This stabilization expands the operational temperature range of the polymer and extends its service life. specialchem.com

Utilization as Chain Transfer Agents in Polymerization Processes

In the synthesis of polymers via radical polymerization, controlling the molecular weight and its distribution is critical to achieving the desired material properties. Chain transfer agents are intentionally added to the polymerization system to regulate the size of the polymer chains. The process involves the transfer of a reactive atom (like hydrogen) from the chain transfer agent to the growing polymer radical, effectively terminating that chain's growth. The chain transfer agent, now a radical itself, initiates a new polymer chain. This mechanism results in the formation of more, but shorter, polymer chains than would be formed in the absence of the agent.

While specific research on this compound as a chain transfer agent is not extensively detailed in public literature, its close structural relative, tert-dodecyl mercaptan (TDDM), is one of the most common chain transfer agents used in industrial polymerization. mdpi.comceur-ws.org Polysulphides can also participate in such reactions through the cleavage of the sulfur-sulfur bonds.

The emulsion polymerization of styrene-butadiene rubber (SBR), a key component in the tire industry, heavily relies on chain transfer agents to control the properties of the final product. ceur-ws.org Tert-dodecyl mercaptan (TDDM) is widely used as a molecular weight regulator in the production of emulsion SBR (ESBR). mdpi.comgoogle.comgoogle.com The agent is added continuously to the reactor system to manage the growth of polymer macromolecules. ceur-ws.org The amount of TDDM used directly influences the final molecular weight of the SBR. google.com The principles governing the use of TDDM in these systems are applicable to other organosulfur compounds, including polysulphides, which can regulate polymerization reactions to achieve a desired gel content and molecular weight.

The primary function of a chain transfer agent is to lower the average molecular weight of the polymer being synthesized. google.com By increasing the concentration of the chain transfer agent, a lower molecular weight polymer can be produced. This control is crucial because the molecular weight distribution (MWD) significantly impacts the final properties of the material, including its processability, mechanical strength, and self-assembly behavior. rsc.orguh.edu

In systems like the production of butadiene-styrene rubber, the addition of a chain transfer agent like tert-dodecyl mercaptan leads to a slowdown in the growth of the weight-average molecular weight. ceur-ws.org This results in an MWD characterized by an increase in the proportion of low-molecular-weight fractions and a decrease in high-molecular-weight fractions. ceur-ws.org Precise control over the MWD allows for the tailoring of polymers for specific applications. nih.govmdpi.com

Table 1: Effect of Chain Transfer Agent (CTA) on Polymer Molecular Weight
CTA ConcentrationAverage Polymer Chain LengthResulting Average Molecular WeightTypical Application
Low / NoneLongHighHigh-strength materials, certain plastics
MediumIntermediateMediumGeneral purpose rubbers and elastomers
HighShortLowAdhesives, sealants, processing aids

Development of Novel Materials and Coatings Incorporating Organosulfur Components

The unique chemistry of organosulfur compounds is being leveraged in the development of advanced materials and coatings. Polysulfides, in particular, are integral to certain high-performance applications. For instance, oligomeric polysulfides are the basis for a class of sealants known for their excellent resistance to fuels and chemicals, as well as their flexibility and durability. google.com

In the field of energy storage, managing the behavior of polysulfides is a critical challenge in the development of high-performance lithium-sulfur (Li-S) batteries. A novel approach involves creating functional separator coatings to act as a barrier to polysulfide movement. One such development utilizes a bayberry-like zinc sulfide-carbon nanotube composite as a coating that effectively traps polysulfides and catalyzes the sulfur reduction kinetics, thereby improving battery performance and cyclability. rsc.org This demonstrates the use of sulfur-containing materials to control the behavior of other polysulfides in advanced electrochemical systems.

Mechanistic Studies of Bioactivity in Organosulfur Compounds

While this compound is primarily used in industrial applications, the broader class of organosulfur compounds is the subject of extensive biomedical research due to their significant bioactivity. Many of these compounds are found naturally in plants of the Allium (garlic, onion) and Cruciferae (broccoli) families. nih.govmdpi.com

Research has focused on compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS), which are derived from garlic. mdpi.comresearchgate.net These molecules exhibit potent antioxidant, anti-inflammatory, and antibacterial properties. nih.govnih.gov

The antioxidant effects are often attributed to the activation of the Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Some organosulfur compounds can directly activate Nrf2, thereby enhancing the body's defense against oxidative damage. nih.gov

The anti-inflammatory mechanism is frequently linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. mdpi.com By repressing these pathways, organosulfur compounds can reduce the secretion of pro-inflammatory cytokines, mitigating the inflammatory response. mdpi.com

Furthermore, some organosulfur compounds, such as Z-ajoene, which contains disulfide linkages, have been found to interfere with bacterial communication systems known as quorum sensing, highlighting their potential as antibacterial agents. nih.gov The study of these natural organosulfur compounds provides valuable insight into the potential biological interactions of sulfur-containing molecules and informs the development of new therapeutic agents.

Exploration of Antimicrobial Activity Mechanisms

While direct studies on the antimicrobial mechanisms of this compound are not extensively detailed in available research, the activity of analogous organosulfur compounds, particularly trisulfides, provides significant insight. Research into diallyl trisulfide (DATS), a well-studied trisulfide compound, reveals potent antimicrobial effects that are likely shared by other molecules in this class, including this compound.

The proposed mechanisms are multifaceted. One primary mode of action is the disruption of the bacterial cell membrane. Scanning electron microscopy analysis of Campylobacter jejuni treated with DATS showed significant damage, including shrinkage and disruption of the cell membrane. nih.govnih.gov This loss of structural integrity leads to leakage of cellular contents and ultimately cell death.

Furthermore, trisulfides can interfere with critical bacterial systems. Transcriptional analysis of C. jejuni exposed to DATS revealed that the expression of 210 genes was altered. nih.gov These genes were primarily associated with metabolism, the bacterial membrane transporter system, and secretion systems. nih.gov Notably, DATS was found to downregulate fourteen genes related to the ABC transporter system, which is crucial for cellular homeostasis and managing environmental stress. nih.gov This indicates that the compound compromises the bacteria's ability to survive under adverse conditions. The antimicrobial strength of these compounds is often linked to the number of sulfur atoms; for instance, DATS, with three sulfur atoms, exhibits stronger activity than diallyl sulfide (one sulfur atom) or diallyl disulfide (two sulfur atoms). nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

The trisulfide linkage in this compound is central to its antioxidant capabilities, allowing it to participate in reactions that neutralize harmful free radicals. This activity is crucial for mitigating oxidative stress, a process implicated in numerous pathological conditions.

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals generated during normal metabolic processes. When produced in excess, they can cause significant damage to cells by oxidizing lipids, proteins, and DNA. Organosulfur compounds like this compound can act as antioxidants by scavenging these reactive species. The mechanism involves the ability of the sulfur atoms in the trisulfide chain to interact with and neutralize radicals, thereby terminating the damaging chain reactions they initiate. While the specific radical-trapping antioxidant (RTA) activity of trisulfides at ambient temperatures may be less potent than their corresponding tetrasulfides, their ability to interfere with oxidative processes is a key area of research.

Inflammation and oxidative stress are closely linked, and compounds with antioxidant properties often exhibit anti-inflammatory effects. A key pathway in the inflammatory response is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Various stimuli, including ROS, can trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to move into the nucleus and activate the expression of pro-inflammatory genes.

Research on diallyl trisulfide (DATS) has demonstrated that it can effectively inhibit the NF-κB signaling pathway. nih.gov DATS was shown to stabilize the IκBα protein by preventing its phosphorylation by the IκB kinase (IKK) complex. nih.gov The study further revealed that DATS achieves this by inducing the degradation of TRAF6, an upstream protein essential for IKK activation. nih.gov By suppressing the NF-κB pathway, trisulfide compounds can reduce the production of inflammatory mediators, highlighting a significant mechanism for their therapeutic potential. Thiol compounds, in general, are recognized as effective inhibitors of NF-κB. nih.gov

The efficacy of an antioxidant is often evaluated by comparing its activity to that of well-established standard compounds. While specific comparative data for this compound is limited, studies on structurally related antioxidants provide a framework for understanding its potential performance. For example, research has compared the antioxidant performance of phenolic compounds, such as hindered phenols and Vitamin E, in various applications. researchgate.net Similarly, the antiradical activity of various alkyl-substituted hydroxybenzyl dodecyl sulfides has been assessed in model reactions. researchgate.net These comparative studies are essential for ranking the potency of new antioxidant compounds.

The following table illustrates a general comparison of different classes of antioxidants, which is the standard approach for evaluating the scavenging activity of compounds like this compound.

Antioxidant ClassPrimary Scavenging MechanismRelative EfficacyExamples
Polysulfides Radical Scavenging via Sulfur ChainVaries with sulfur chain length and temperatureThis compound, Diallyl tetrasulfide
Hindered Phenols Hydrogen Atom DonationHighBHT (Butylated hydroxytoluene), Vitamin E (α-tocopherol)
Thiol Compounds Hydrogen Atom/Electron DonationModerate to HighGlutathione, Cysteine
Ascorbic Acid Electron DonationHigh (water-soluble)Vitamin C

Role as Reagents in Organic Synthesis for Complex Molecule Formation

This compound serves as a valuable intermediate and reagent in organic synthesis, particularly in reactions involving the transfer of sulfur atoms. Its synthesis is typically achieved through the reaction of tert-dodecylmercaptan (B213132) with elemental sulfur in the presence of a basic catalyst. google.com

The reactivity of the trisulfide bond allows it to be a key player in the controlled synthesis of other polysulfides. For instance, this compound can be used to synthesize higher-order polysulfides, such as Di-tert-dodecyl pentasulfide, by reacting it with additional sulfur. google.com Conversely, it can participate in reactions with mercaptans to produce lower-order polysulfides or disulfides. google.com This ability to both accept and donate sulfur atoms makes it a versatile building block for creating complex molecules with specific polysulfide linkages, which are important in fields ranging from materials science to pharmacology. google.comgoogle.com

Environmental Behavior and Degradation Pathways of Di Tert Dodecyl Trisulphide

The environmental fate of Di-tert-dodecyl trisulphide is governed by a combination of its physical and chemical properties and the environmental compartments to which it is released. Its high molecular weight and low water solubility are key factors influencing its behavior and persistence in the environment. This section details the current understanding of its degradation pathways, potential for biodegradation, and interaction with environmental particulates.

Emerging Research Directions and Unexplored Avenues

The continued relevance of di-tert-dodecyl trisulphide and related polysulfides in industrial applications, particularly as lubricant additives, fuels ongoing research into refining their synthesis, understanding their mechanisms, and expanding their utility. Emerging research is focused on enhancing efficiency, gaining deeper mechanistic insights, and aligning production and application with the principles of sustainable chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.